molecular formula C17H17ClN4O3 B2498595 N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride CAS No. 1605616-20-3

N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride

Cat. No. B2498595
CAS RN: 1605616-20-3
M. Wt: 360.8
InChI Key: QCRIULAYVSAEKJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide; hydrochloride is a compound that belongs to the quinazoline group, known for its diverse biological activities and significance in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves halogenated hydrocarbon amination reactions. For example, a related compound was synthesized through a reaction between N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide and dimethylamine hydrochloride, confirming the structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized by techniques like X-ray diffraction. The crystal structure can be of a monoclinic system, with specific geometric bond lengths and bond angles, as demonstrated in similar compounds (Bai et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions. For instance, the synthesis of 2-aminoquinazoline derivatives can be achieved through acid-mediated annulation reactions, demonstrating the compound's reactivity and versatility in synthesis (Zhao-Yi Qin et al., 2023).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A chemical synthesis process for N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride involved the halogenated hydrocarbon amination reaction. The crystal structure was analyzed using various techniques, revealing weak hydrogen bonds among molecules forming a three-dimensional structure (Bai et al., 2012).

Antibacterial and Antimicrobial Properties

  • Novel antibacterial 8-chloroquinolones with N-1 substituents, including the this compound group, showed potent antibacterial activities against various bacteria. A molecular modeling study indicated a highly strained conformation, crucial for antibacterial activity (Y. Kuramoto et al., 2003).
  • Compounds with the this compound structure demonstrated good antimicrobial activity compared to standard drugs in studies (N. Patel et al., 2011).

properties

IUPAC Name

N-(4-aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3.ClH/c18-11-5-7-12(8-6-11)19-15(22)9-10-21-14-4-2-1-3-13(14)16(23)20-17(21)24;/h1-8H,9-10,18H2,(H,19,22)(H,20,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRIULAYVSAEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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